1h-Indazole-1-methanol
Overview
Description
1H-Indazole-1-methanol is a heterocyclic compound featuring an indazole ring structure with a methanol group attached to the nitrogen atom at position 1. This compound is part of the broader indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
1H-Indazole-1-methanol is a complex compound with a wide range of potential targets. Indazole-containing compounds have been found to have a variety of medicinal applications, including acting as inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their diverse range of biological properties
Result of Action
Indazole derivatives are known to have a variety of biological properties, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities . The specific effects of this compound would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-1-methanol can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the reaction of benzonitrile with hydrazine under specific conditions to produce benzylidenehydrazine, which then undergoes cyclization .
Industrial Production Methods: Industrial production of this compound typically involves metal-catalyzed reactions to ensure high yields and minimal byproducts. For instance, a Cu(OAc)2-catalyzed reaction using oxygen as the terminal oxidant has been described for the synthesis of 1H-indazoles .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted indazoles, which can have significant biological activities .
Scientific Research Applications
1H-Indazole-1-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the methanol group.
2H-Indazole: A tautomeric form of indazole.
1H-Indazole-3-carboxylic acid: Another derivative with a carboxylic acid group at position 3.
Uniqueness: 1H-Indazole-1-methanol is unique due to the presence of the methanol group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and its ability to form hydrogen bonds, potentially leading to stronger interactions with biological targets .
Properties
IUPAC Name |
indazol-1-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-6-10-8-4-2-1-3-7(8)5-9-10/h1-5,11H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUBNCHBHNTGPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-29-7 | |
Record name | 1H-Indazole-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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